molecular formula C22H19ClN2O2 B14798771 N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide

N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide

Katalognummer: B14798771
Molekulargewicht: 378.8 g/mol
InChI-Schlüssel: FKODGSXKXDYVTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-[(4-chlorobenzoyl)(methyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a chlorobenzoyl group, and a methylamino group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-chlorobenzoyl)(methyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with aniline in the presence of a base such as pyridine.

    Introduction of the Chlorobenzoyl Group:

    N-Benzylation: The final step involves the N-benzylation of the amide nitrogen using benzyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of N-benzyl-2-[(4-chlorobenzoyl)(methyl)amino]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-[(4-chlorobenzoyl)(methyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzoyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted benzamides or benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-[(4-chlorobenzoyl)(methyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-benzyl-2-[(4-chlorobenzoyl)(methyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-benzyl-2-[(4-methylbenzoyl)(methyl)amino]benzamide
  • N-benzyl-2-[(4-fluorobenzoyl)(methyl)amino]benzamide
  • N-benzyl-2-[(4-bromobenzoyl)(methyl)amino]benzamide

Uniqueness

N-benzyl-2-[(4-chlorobenzoyl)(methyl)amino]benzamide is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C22H19ClN2O2

Molekulargewicht

378.8 g/mol

IUPAC-Name

N-benzyl-2-[(4-chlorobenzoyl)-methylamino]benzamide

InChI

InChI=1S/C22H19ClN2O2/c1-25(22(27)17-11-13-18(23)14-12-17)20-10-6-5-9-19(20)21(26)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,26)

InChI-Schlüssel

FKODGSXKXDYVTG-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.